molecular formula C13H10ClNO B562423 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone CAS No. 1189880-12-3

2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone

Cat. No.: B562423
CAS No.: 1189880-12-3
M. Wt: 235.703
InChI Key: YVCWMYMJVPJFOI-IYPKRFHASA-N
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Description

2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone is a chemical compound that features a chlorinated phenyl group and a deuterated pyridinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 3-pyridine-d4.

    Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with 3-pyridine-d4 in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone: Similar structure but without deuterium labeling.

    2-(4-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone: Chlorine atom positioned differently on the phenyl ring.

    2-(3-Bromophenyl)-1-(3-pyridinyl)-1-ethanone: Bromine atom instead of chlorine.

Uniqueness

2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone is unique due to the presence of deuterium atoms in the pyridinyl group, which can influence its chemical and physical properties, such as stability and reactivity. This makes it particularly valuable in research applications where isotopic labeling is important.

Biological Activity

2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a chlorophenyl group and a pyridinyl moiety, allow it to interact with various biological targets, making it a subject of interest in drug development and enzyme inhibition studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₉ClN₂O, with a molecular weight of approximately 260.71 g/mol. The compound's structure includes:

  • Chlorophenyl Group : Enhances lipophilicity and biological activity.
  • Pyridinyl Moiety : Contributes to receptor binding and enzyme interactions.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of various enzymes and receptors. Research indicates that this compound can act as an antagonist at dopamine D4 receptors, which are implicated in neuropsychiatric disorders and certain types of cancer, such as glioblastoma .

Enzyme Inhibition Studies

Studies have shown that this compound exhibits significant enzyme inhibition capabilities. For instance, it has been evaluated for its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition profile suggests that it could potentially affect the pharmacokinetics of co-administered drugs.

Dopamine D4 Receptor Antagonism

A notable study highlighted the selectivity of this compound for the dopamine D4 receptor compared to D2 and D3 receptors. This selectivity is crucial for developing treatments for conditions like schizophrenia without the side effects associated with broader dopamine receptor antagonism. The study reported an affinity constant expressed as pKipK_i values, indicating strong binding affinity to D4 receptors .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in glioblastoma cell lines. The mechanism involves modulation of pathways related to cell survival and apoptosis, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityAffinity for D4RNotes
This compoundAntagonistHighSelective for D4R
N-(3-chlorophenyl)-2-cyano-3-(3-pyridinyl)-2-propenamideModerateModerateContains an amide group
4-[2-(3-chlorophenyl)-5-(3-pyridinyl)-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(3-furanyl)methanoneHighVariableDifferent core structure

Properties

IUPAC Name

2-(3-chlorophenyl)-1-(2,4,5,6-tetradeuteriopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-12-5-1-3-10(7-12)8-13(16)11-4-2-6-15-9-11/h1-7,9H,8H2/i2D,4D,6D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCWMYMJVPJFOI-IYPKRFHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CC2=CC(=CC=C2)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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